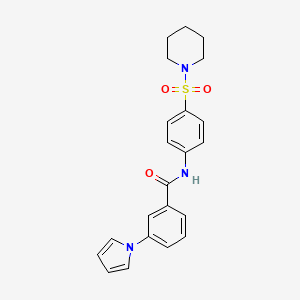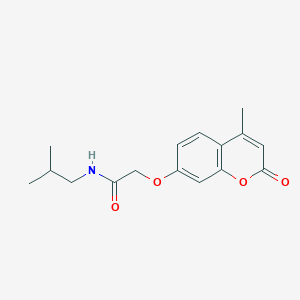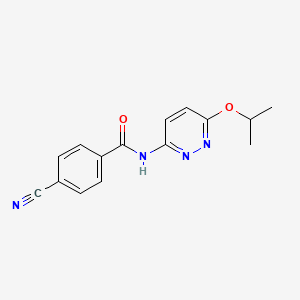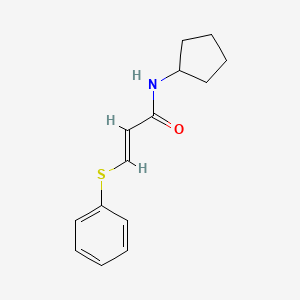
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Coupling with Pyrrole: The final step involves coupling the sulfonylated piperidine with a pyrrole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine(III) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds.
Reducing Agents: Hydrogen gas with cobalt, ruthenium, or nickel catalysts.
Substitution Reagents: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Scientific Research Applications
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure but lacks the sulfonyl and pyrrole groups.
N-phenylacetamide sulfonamides: These compounds have similar sulfonyl groups but different aromatic substitutions.
Uniqueness
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide is unique due to its combination of a piperidine ring, sulfonyl group, and pyrrole ring, which confer distinct pharmacological properties and make it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(18-7-6-8-20(17-18)24-13-4-5-14-24)23-19-9-11-21(12-10-19)29(27,28)25-15-2-1-3-16-25/h4-14,17H,1-3,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDOJRGLLCLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Chloro-4-fluorophenyl)methylsulfanyl]-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7672273.png)
![3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7672280.png)
![1-(1H-indol-3-yl)-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B7672286.png)
![[(2S)-oxolan-2-yl]-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7672293.png)

![N-methyl-2-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]acetamide](/img/structure/B7672318.png)
![2-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B7672324.png)
![[4-(2-Bromophenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7672325.png)
![3-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1-(4-fluorophenyl)-1-methylurea](/img/structure/B7672334.png)




![N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7672378.png)
